molecular formula C9H16ClN3O B1143977 (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol CAS No. 1243249-97-9

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol

Cat. No.: B1143977
CAS No.: 1243249-97-9
M. Wt: 217.69584
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Description

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a heterocyclic compound with the molecular formula C9H15N3O. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with an ethyl group at the 1-position and a hydroxymethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-3-aminopyrazole with 3-chloropropanal in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol .

Scientific Research Applications

(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group and ethyl substitution at the 1-position make it a versatile intermediate for further functionalization and derivatization .

Properties

IUPAC Name

(1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-12-9-3-4-10-5-7(9)8(6-13)11-12/h10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCPHOTWOUQSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170531
Record name 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243249-97-9
Record name 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243249-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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